molecular formula C18H28N2O2 B13768960 Benzamide, 2-butoxy-6-methyl-N-(2-(pyrrolidinyl)ethyl)- CAS No. 73664-72-9

Benzamide, 2-butoxy-6-methyl-N-(2-(pyrrolidinyl)ethyl)-

Cat. No.: B13768960
CAS No.: 73664-72-9
M. Wt: 304.4 g/mol
InChI Key: JNNJDHMUGSZIGL-UHFFFAOYSA-N
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Description

Benzamide, 2-butoxy-6-methyl-N-(2-(pyrrolidinyl)ethyl)-: is an organic compound with a complex structure that includes a benzamide core substituted with butoxy, methyl, and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-butoxy-6-methyl-N-(2-(pyrrolidinyl)ethyl)- typically involves multiple steps, starting with the preparation of the benzamide core. The butoxy and methyl groups are introduced through alkylation reactions, while the pyrrolidinyl group is added via nucleophilic substitution. Common reagents used in these reactions include alkyl halides, bases, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzamide, 2-butoxy-6-methyl-N-(2-(pyrrolidinyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, bases (e.g., sodium hydroxide, potassium carbonate)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Various substituted benzamides

Scientific Research Applications

Benzamide, 2-butoxy-6-methyl-N-(2-(pyrrolidinyl)ethyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzamide, 2-butoxy-6-methyl-N-(2-(pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Benzamide, 2-methyl-N-ethyl-
  • Benzamide, N-[[(2S)-1-ethyl-2-pyrrolidinyl]methyl]-2-methoxy-

Comparison: Benzamide, 2-butoxy-6-methyl-N-(2-(pyrrolidinyl)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

73664-72-9

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

2-butoxy-6-methyl-N-(2-pyrrolidin-1-ylethyl)benzamide

InChI

InChI=1S/C18H28N2O2/c1-3-4-14-22-16-9-7-8-15(2)17(16)18(21)19-10-13-20-11-5-6-12-20/h7-9H,3-6,10-14H2,1-2H3,(H,19,21)

InChI Key

JNNJDHMUGSZIGL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1C(=O)NCCN2CCCC2)C

Origin of Product

United States

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